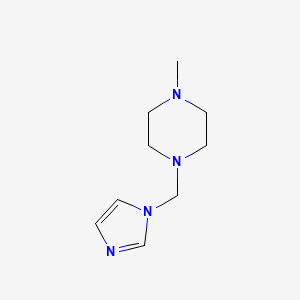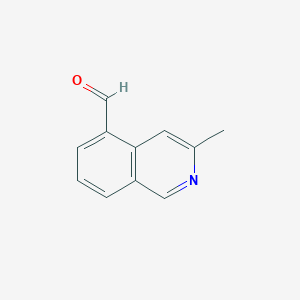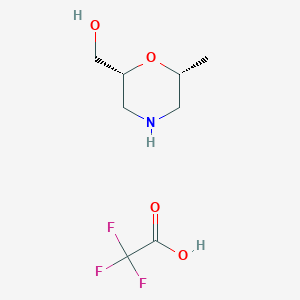
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a salt formed from the combination of ((2R,6R)-6-Methylmorpholin-2-yl)methanol and 2,2,2-trifluoroacetic acid, which imparts distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,6R)-6-Methylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. The resulting product is then treated with 2,2,2-trifluoroacetic acid to form the desired salt. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions and mechanisms.
Medicine
The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, which may have therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,6R)-6-Methylmorpholine
- (2R,6R)-6-Methylmorpholin-2-yl)methanol
- 2,2,2-Trifluoroacetic acid
Uniqueness
((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is unique due to its combination of a morpholine derivative with trifluoroacetic acid. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in the individual components.
Properties
Molecular Formula |
C8H14F3NO4 |
|---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
[(2R,6R)-6-methylmorpholin-2-yl]methanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H13NO2.C2HF3O2/c1-5-2-7-3-6(4-8)9-5;3-2(4,5)1(6)7/h5-8H,2-4H2,1H3;(H,6,7)/t5-,6-;/m1./s1 |
InChI Key |
OOUWXQFVAFCWFU-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)CO.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1CNCC(O1)CO.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


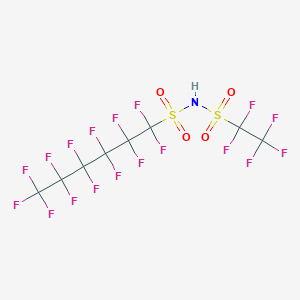


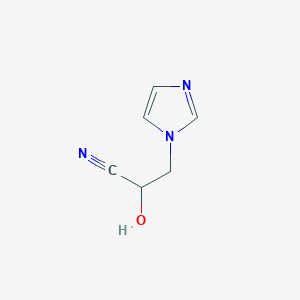
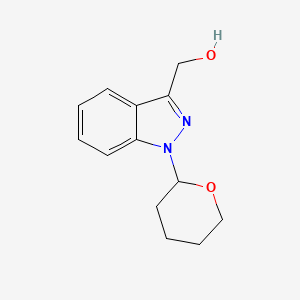

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)

